Tetrazolidine
Overview
Description
Tetrazolidine is a nitrogen-rich heterocyclic compound that features a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound and its derivatives are known for their stability and unique chemical properties, making them valuable in scientific research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolidine can be synthesized through various methods, including the catalytic hydrogenation of tetrazole derivatives. For instance, the catalytic hydrogenation of 1,1’-dimethylbistetrazole using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Ni) under hydrogen pressure (35–150 bar) and temperatures ranging from 20 to 60°C has been reported . Another method involves the reaction of thiocarbamide with hydrazine at elevated temperatures (up to 170°C), although this method may lead to polymeric by-products .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yields and purity. The choice of catalyst and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Tetrazolidine undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. The compound is particularly reactive towards reducing agents, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using Pd/C, Pt/C, or Raney Ni under hydrogen pressure.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Tetrazolidine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Explored for their antihypertensive, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of tetrazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, this compound derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
Tetrazolidine is structurally similar to other nitrogen-containing heterocycles, such as tetrazole, triazole, and imidazole. this compound is unique due to its higher nitrogen content and distinct reactivity profile. Similar compounds include:
Tetrazole: Known for its use in pharmaceuticals and as a precursor to other heterocycles.
Triazole: Widely used in medicinal chemistry for its antifungal and anticancer properties.
Imidazole: Commonly found in biological systems and used in the synthesis of various drugs.
This compound stands out due to its stability and versatility in chemical reactions, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUGUADJHNHALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4 | |
Record name | 1H-TETRAZOLE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075280 | |
Record name | 1H-Tetrazole | |
Source | EPA DSSTox | |
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Molecular Weight |
70.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |
Record name | 1H-TETRAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/26000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
288-94-8, 100043-29-6 | |
Record name | 1H-TETRAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/26000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1H-Tetrazole | |
Source | CAS Common Chemistry | |
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Record name | 1H-Tetrazole | |
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Record name | 2H-Tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712 | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-TETRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D34J7PAT68 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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